Cas no 1805208-04-1 (2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone)

2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone is a fluorinated aromatic ketone characterized by its trifluoromethyl substituents and hydroxyl functionality. The presence of electron-withdrawing trifluoromethyl groups enhances its reactivity in electrophilic and nucleophilic transformations, making it a valuable intermediate in organic synthesis. The hydroxyl group at the para position allows for further derivatization, facilitating its use in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its structural features contribute to improved thermal and chemical stability, as well as potential applications in catalysis and ligand design. The compound's unique electronic properties also make it suitable for studies in fluorinated aromatic systems.
2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone structure
1805208-04-1 structure
Product name:2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone
CAS No:1805208-04-1
MF:C10H6F6O2
MW:272.143864154816
CID:4962384

2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone Chemical and Physical Properties

Names and Identifiers

    • 2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone
    • Inchi: 1S/C10H6F6O2/c1-4(17)8-6(9(11,12)13)2-5(18)3-7(8)10(14,15)16/h2-3,18H,1H3
    • InChI Key: LOBSYADBXZHGOV-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=C(C(F)(F)F)C=1C(C)=O)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 297
  • Topological Polar Surface Area: 37.3
  • XLogP3: 3

2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014004181-1g
2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone
1805208-04-1 97%
1g
1,534.70 USD 2021-06-22

2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone Related Literature

Additional information on 2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone

Professional Introduction to Compound with CAS No. 1805208-04-1 and Product Name: 2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone

The compound with the CAS number 1805208-04-1 and the product name 2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple trifluoromethyl groups and a hydroxyacetophenone moiety imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The 2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone molecule stands out in this context due to its structural complexity and functional diversity. The trifluoromethyl groups, known for their ability to modulate metabolic stability and binding affinity, play a crucial role in enhancing the compound's pharmacological efficacy. Additionally, the hydroxyacetophenone backbone provides a versatile platform for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

Recent studies have highlighted the importance of fluorinated compounds in the development of next-generation therapeutics. The incorporation of trifluoromethyl groups into molecular structures has been shown to improve drug bioavailability, reduce metabolic degradation, and enhance binding interactions with biological targets. In the case of 2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone, these structural features contribute to its potential as an intermediate in the synthesis of novel pharmaceutical agents. The compound's ability to serve as a precursor for more complex molecules underscores its significance in synthetic chemistry.

The hydroxyacetophenone moiety in this compound also contributes to its chemical reactivity and functional versatility. This functional group is commonly utilized in organic synthesis due to its ability to participate in various chemical reactions, including condensation, oxidation, and reduction processes. These reactions are essential for the preparation of more complex molecules and highlight the compound's potential utility as a building block in drug discovery programs.

Current research efforts are focused on exploring the pharmacological properties of 2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone and its derivatives. Preliminary studies suggest that this compound exhibits promising biological activity across multiple therapeutic areas. For instance, its structural features may contribute to anti-inflammatory, antiviral, or anticancer effects, although further investigation is required to confirm these findings. The compound's potential as a lead molecule for drug development is further supported by its favorable physicochemical properties, including solubility, stability, and metabolic profile.

The synthesis of 2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone involves sophisticated organic chemistry techniques that highlight the compound's complexity. The introduction of multiple trifluoromethyl groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve these objectives. These techniques not only enhance the efficiency of synthesis but also allow for the introduction of additional functional groups, expanding the compound's potential applications.

In conclusion, the compound with CAS number 1805208-04-1 and product name 2',6'-Bis(trifluoromethyl)-4'-hydroxyacetophenone represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including multiple trifluoromethyl groups and a hydroxyacetophenone moiety, make it a valuable candidate for further exploration in drug development. Current research efforts are focused on elucidating its pharmacological properties and developing novel therapeutic agents based on this compound. As synthetic chemistry continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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